(2-(3-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Overview
Description
(2-(3-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Derivative Formation
Novel Synthesis Methods : Research has led to the development of new synthesis methods for derivatives related to the target compound. For example, a method for the efficient synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents has been discovered. These compounds were then O-acylated to afford corresponding 3-yl acetates in good yields, showcasing a pathway for creating unstable alcohols and their stabilized derivatives (Kobayashi et al., 2011).
Reactivity and Functionalization : Investigations into the reactions of certain pyridine derivatives with mono- and difunctional nucleophiles have led to the formation of various acyclic and heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Sokolov & Aksinenko, 2010).
Structural Characterization : Studies on the crystal structure and characterization of co-crystals and diols derived from related pyridinyl methanol compounds have been conducted, providing insights into the molecular configurations and interactions within these compounds (Percino et al., 2007).
Application in Heterocyclic Chemistry
Heterocyclic Compound Synthesis : Research has also focused on the synthesis of bicycles with fused pyrrole, indole, oxazole, and imidazole rings, highlighting the potential of these methods in creating complex heterocyclic systems for further pharmaceutical exploration (Katritzky et al., 2004).
Multicomponent Reactions : The multicomponent reaction involving l-proline, alkyl propiolate, and isatin has been explored, leading to the formation of unique polyheterocyclic systems. This showcases the compound's utility in constructing complex molecules with potential bioactive properties (Cao et al., 2019).
Properties
IUPAC Name |
[2-(3-aminopyridin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-4-2-6-15-12(11)16-7-10-3-1-5-13(10,8-16)9-17/h2,4,6,10,17H,1,3,5,7-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXLUGYVPPCNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=C(C=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.